molecular formula C9H10N2 B2438607 2-Amino-2-(4-methylphenyl)acetonitrile CAS No. 56464-69-8

2-Amino-2-(4-methylphenyl)acetonitrile

Cat. No.: B2438607
CAS No.: 56464-69-8
M. Wt: 146.193
InChI Key: JBPGQESINKVYLD-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group and a nitrile group attached to a benzene ring substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-methylphenyl)acetonitrile typically involves the reaction of 4-methylbenzyl cyanide with ammonia or an amine under specific conditions. One common method involves the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the cyanomethylation of amino-substituted arenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as refluxing the reaction mixture, followed by purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

    Oxidation: Formation of oximes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-2-(4-methylphenyl)acetonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-2-(2-methylphenyl)acetonitrile
  • 2-Amino-4-methylphenol
  • 2-Amino-4-methylpyridine

Comparison: 2-Amino-2-(4-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-Amino-2-(2-methylphenyl)acetonitrile, the para-substitution may result in different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

2-amino-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPGQESINKVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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